
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
説明
“4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline” is a type of fluorinated quinoline . Quinolines are a family of benzazines bearing one nitrogen atom and are widespread in nature . They have been used traditionally in the synthesis of various drugs due to their remarkable biological activity .
Synthesis Analysis
The synthesis of fluorinated quinolines like “4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline” involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of “4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline” consists of a quinoline ring system with bromo, fluoro, and trifluoromethyl substituents . The exact mass of the molecule is 274.95575 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline” include a molecular weight of 276.05, an XLogP3 of 3.2, and a hydrogen bond acceptor count of 4 . It also has a density of 1.7±0.1 g/cm3, a boiling point of 285.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Chemical Modifications and Functionalization
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline and similar halogenated quinolines serve as versatile substrates in organic synthesis, allowing for regiochemical exhaustive functionalization. These compounds can undergo reactions without impairing the bromine atom at the 4-position, enabling the generation of organolithium intermediates and the removal of protective groups (Marull & Schlosser, 2004)^1^.
Catalytic Applications in Hydrogenation
Chiral cationic ruthenium catalysts have been applied in the highly enantioselective hydrogenation of quinoline derivatives, including 4-bromo-8-fluoro-6-(trifluoromethyl)quinoline. This process facilitates the synthesis of biologically active tetrahydroquinolines with high enantioselectivity, demonstrating the utility of these substrates in the preparation of pharmaceutical intermediates (Wang et al., 2011)^2^.
Radiofluorination and PET Imaging
The development of efficient synthetic routes for the regioselective preparation of fluoropropyl-substituted quinoline-5,8-diones, including derivatives of 4-bromo-8-fluoro-6-(trifluoromethyl)quinoline, has significant implications for positron emission tomography (PET) molecular imaging studies. The incorporation of fluorine-18 into these compounds enhances their application in biomedical imaging (Sachin et al., 2011)^3^.
Anion Binding and Sensing
Fluorinated quinoline derivatives, including those with trifluoromethyl groups, have shown increased affinity for anions like fluoride, chloride, and dihydrogen phosphate. This augmented affinity, particularly in the case of dihydrogen phosphate, allows for the potential use of these compounds as anion sensors, with observable changes in color indicating the presence of specific anions (Anzenbacher et al., 2000)^4^.
Optical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, related to 4-bromo-8-fluoro-6-(trifluoromethyl)quinoline, have been investigated for their optical properties and morphological characteristics. These studies revealed insights into solvatochromism, fluorescence, quantum yield, and Aggregation-Induced Emission (AIE), highlighting the potential of these compounds in materials science and photonic applications (Rajalakshmi & Palanisami, 2020)^5^.
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-2,8-bis(trifluoromethyl)quinoline”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Users are advised to wear protective gloves, eye protection, and face protection when handling the compound .
特性
IUPAC Name |
4-bromo-8-fluoro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOSBLUBDMDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719906 | |
| Record name | 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline | |
CAS RN |
1375302-41-2 | |
| Record name | Quinoline, 4-bromo-8-fluoro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



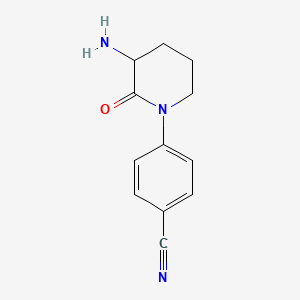
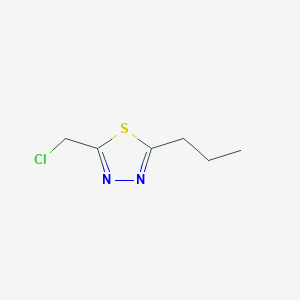
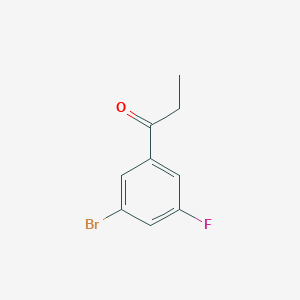
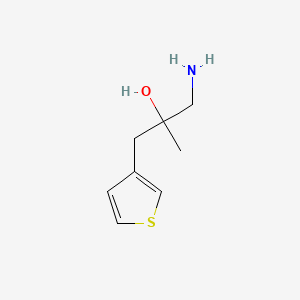

![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)
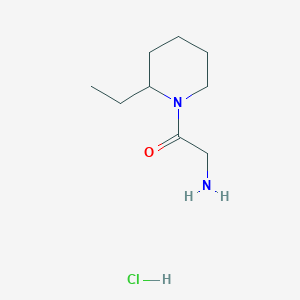
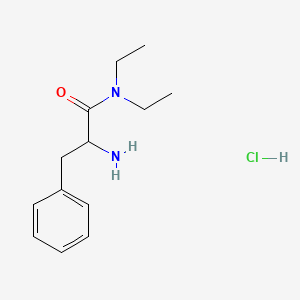


![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
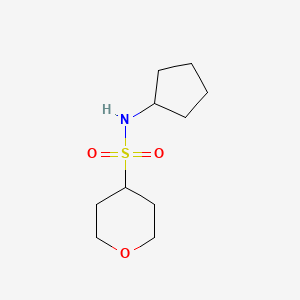
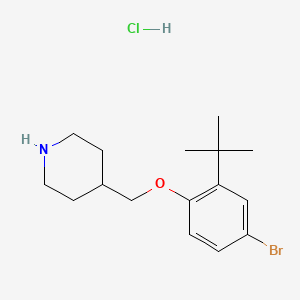
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)